Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate
Description
Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate is a sulfonamide-containing ester characterized by a propanoate backbone, a methyl group, and an (E)-styrenylsulfonylamino substituent. The (E)-configuration of the styrenyl group is critical for stereochemical interactions in biological systems. The sulfonamide moiety may enhance binding to enzymatic targets, such as acetolactate synthase (ALS) in plants, a common mechanism for sulfonylurea herbicides .
Properties
IUPAC Name |
ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-4-19-14(16)12(2)15(3)20(17,18)11-10-13-8-6-5-7-9-13/h5-12H,4H2,1-3H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKQTZSOMUSMGH-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N(C)S(=O)(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)N(C)S(=O)(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group plays a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Functional Group Analysis
The compound shares structural motifs with several ethyl propanoate derivatives (Table 1). Key differences lie in substituents and stereochemistry:
Table 1: Structural and Functional Comparison
*Similarity scores (0–1 scale) from , calculated using structural fingerprinting algorithms.
Key Observations:
Sulfonamide vs.
Steric Effects: The (E)-styrenyl group introduces rigidity compared to flexible alkyl chains in analogs like ethyl 2-methyl-2-phenylpropanoate (similarity score 0.80) , which could enhance target-site specificity.
Physicochemical Properties
- Metabolic Stability: The methyl group at the sulfonylamino position may slow oxidative metabolism compared to unsubstituted analogs.
Research Findings and Implications
- Herbicidal Potential: Structural alignment with quizalofop ethyl ester (ACCase inhibitor) suggests the target compound could target grass-specific weeds, though its sulfonamide group may broaden the target spectrum.
- Resistance Management : Sulfonamide-based herbicides are less prone to resistance development compared to ACCase inhibitors, positioning the compound as a viable alternative .
Biological Activity
Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate is a synthetic organic compound that exhibits various biological activities due to its unique chemical structure. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₉NO₄S
- Molecular Weight : 297.37 g/mol
- CAS Number : 1491150-84-5
The compound features a sulfonylamino group, which is crucial for its biological interactions, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonylamino group facilitates binding to active sites of various enzymes, potentially leading to inhibition of catalytic activity. This mechanism is significant in pharmacological applications where enzyme modulation is desired.
- Receptor Interaction : The compound may interact with specific receptors, influencing signal transduction pathways. This interaction can result in altered physiological responses, making it a candidate for therapeutic applications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. While specific data on this compound is limited, its structural analogs have demonstrated effectiveness against various pathogens.
- Anti-inflammatory Effects : Compounds containing sulfonamide groups are often associated with anti-inflammatory properties. Preliminary studies suggest that this compound may exhibit similar effects, though further investigation is required.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of sulfonamide derivatives on carbonic anhydrase enzymes. The results indicated that modifications to the sulfonamide group significantly affected enzyme affinity and inhibition rates. This compound could potentially exhibit similar inhibition profiles due to its structural components .
Case Study 2: Antimicrobial Activity
In a comparative analysis of various sulfonamide compounds, researchers found that certain derivatives displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Although specific data on this compound was not highlighted, the presence of the sulfonamide moiety suggests potential efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Structure | Biological Activity |
|---|---|---|
| Ethyl Acetate | Ethyl Acetate | Solvent; Low biological activity |
| Methyl Butyrate | Methyl Butyrate | Flavoring agent; Low biological activity |
| This compound | This compound | Potential enzyme inhibitor; Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
